molecular formula C25H26ClN5O2S B2403062 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1359433-28-5

2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2403062
CAS No.: 1359433-28-5
M. Wt: 496.03
InChI Key: BGUGQBICJLHJFF-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis and evaluation of novel compounds with pyrazolo[3,4-d]pyrimidine derivatives, showing significant potential in anticancer activity. For instance, compounds synthesized through the condensation of carboxamide with aromatic aldehydes displayed considerable cytotoxic activity against various cancer cell lines, including lung, breast, and CNS cancer, highlighting their potential as anticancer agents (Hammam et al., 2005). Additionally, pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives have been tested for their antitumor activity, demonstrating promising results against the MCF-7 human breast adenocarcinoma cell line, especially compounds with specific substitutions showing potent inhibitory activity (Abdellatif et al., 2014).

Antioxidant Activity

The antioxidant properties of compounds derived from pyrazolo-acetamide have also been investigated. For example, coordination complexes constructed from pyrazole-acetamide derivatives have been evaluated for their antioxidant activity through various assays, demonstrating significant antioxidant potential. These findings suggest a potential application of these compounds in conditions where oxidative stress plays a key role (Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of compounds with anti-inflammatory and analgesic properties. These compounds have demonstrated significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, making them promising candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The exploration of novel thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones has yielded compounds with notable antimicrobial activities. These findings highlight the potential of these compounds in the development of new antimicrobial agents, offering alternatives in the fight against resistant microbial strains (Hawas et al., 2012).

Insecticidal Properties

Investigations into heterocycles incorporating a thiadiazole moiety have revealed their potential as insecticidal agents against certain pests, such as the cotton leafworm, Spodoptera littoralis. This suggests a role for these compounds in agricultural pest management strategies (Fadda et al., 2017).

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-9-11-20(26)12-10-19)34-15-21(32)27-13-18-7-5-16(2)6-8-18/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUGQBICJLHJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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